molecular formula C20H21N3O4 B2649525 N-(2-methoxy-5-methylphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide CAS No. 951458-97-2

N-(2-methoxy-5-methylphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide

Cat. No.: B2649525
CAS No.: 951458-97-2
M. Wt: 367.405
InChI Key: CASNBFYOADHLHC-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a synthetic acetamide derivative featuring a substituted imidazolone core linked to a methoxy- and methyl-substituted phenyl group via an acetamide bridge. The imidazolone ring (2-oxo-2,3-dihydro-1H-imidazol-1-yl) provides a planar, hydrogen-bond-capable heterocyclic scaffold, while the methoxy groups on both phenyl rings enhance electronic density and influence solubility. Such structural motifs are common in bioactive molecules, where the acetamide linker facilitates interactions with target proteins .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[3-(4-methoxyphenyl)-2-oxoimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-14-4-9-18(27-3)17(12-14)21-19(24)13-22-10-11-23(20(22)25)15-5-7-16(26-2)8-6-15/h4-12H,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASNBFYOADHLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CN(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H22N4O4
  • Molecular Weight : 418.4 g/mol
  • IUPAC Name : this compound
  • SMILES : CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C)OC

The mechanism of action for this compound involves its interaction with specific molecular targets, potentially including enzymes and receptors. These interactions may modulate various biological pathways, leading to significant pharmacological effects. Detailed studies are required to elucidate the exact molecular targets involved.

Anticancer Activity

Recent studies have indicated that compounds with similar imidazole structures exhibit anticancer properties. For instance, derivatives of imidazole have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and liver cancer cells. The compound's structural motifs may enhance its efficacy in inhibiting tumor growth.

Antimicrobial Activity

Research has shown that related compounds exhibit antimicrobial properties. For instance, derivatives containing the imidazole ring have been tested for their efficacy against pathogenic microorganisms. The presence of methoxy and methyl groups may contribute to enhanced bioactivity.

Antiparasitic Activity

The compound may also possess antiparasitic properties. Similar compounds have been evaluated for their effectiveness against parasites such as E. histolytica, with some exhibiting IC50 values in the low micromolar range. This suggests potential utility in treating parasitic infections.

Case Studies and Research Findings

StudyFindingsReference
Wani et al., 2012Compounds with similar structures showed IC50 values of 4.19 μM against E. histolytica.
Siddiqui and Azam, 2014Certain derivatives exhibited IC50 values as low as 0.44 μM against E. histolytica.
Hernández-Nunez et al., 2009Imidazole derivatives demonstrated significant antiparasitic activity with IC50 values around 3.96 μM.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazole Ring : Cyclization of appropriate precursors.
  • Introduction of Methoxy and Methyl Groups : Electrophilic aromatic substitution reactions.
  • Acetylation : Final acetylation step to yield the desired product.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which can affect its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Heterocyclic Core Reported Activity References
N-(2-methoxy-5-methylphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide (Target Compound) C₂₁H₂₁N₃O₄ 379.41* 2-methoxy-5-methylphenyl, 4-methoxyphenyl Imidazolone (2-oxo) N/A (hypothesized kinase inhibition)
N-(2-methylphenyl)-2-[3-(phenylsulfonyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide C₂₅H₂₂N₄O₃S₂ 494.65 2-methylphenyl, phenylsulfonyl, phenylimino Thiazolidinone (4-oxo) N/A
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-(methylsulfinyl)-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate C₁₉H₂₀FN₃O₂S·2H₂O 437.47 4-fluorophenyl, methylsulfinyl, pyridyl Imidazole Kinase inhibition (implied)
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives Variable (e.g., C₁₈H₁₅NO₆S) ~380–450 Methoxyphenoxy, dioxothiazolidinylidene Thiazolidinedione (2,4-dioxo) Hypoglycemic
N-(3-chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide C₃₀H₃₂ClN₃O₄S 566.11 3-chloro-2-methylphenyl, dimethoxyphenylethyl, thioxo Imidazolidine (5-oxo, thioxo) N/A

*Calculated using molecular formula.

Key Observations

Heterocyclic Core Variations: The target compound’s imidazolone core (2-oxo) contrasts with thiazolidinone () and imidazolidine () cores.

Substituent Effects :

  • Methoxy groups (target compound) increase electron density and solubility compared to chloro () or methyl () substituents .
  • Sulfonyl/sulfinyl groups () improve metabolic stability but may reduce cell permeability due to higher polarity .

Biological Activity :

  • Thiazolidinedione derivatives () show hypoglycemic activity via PPAR-γ activation, whereas imidazole/imidazolone analogs (, target compound) are explored for kinase inhibition due to their planar, ATP-binding-site-compatible structures .

Research Findings and Implications

  • Synthetic Routes : The target compound could be synthesized via methods analogous to , using potassium carbonate/DMF for acetamide coupling .
  • Crystallography : Tools like SHELX () enable analysis of hydrogen-bonding patterns (e.g., imidazolone N–H···O interactions), critical for crystal engineering .
  • Pharmacological Potential: Structural similarities to ’s kinase-targeting compound suggest the target may inhibit enzymes like p38 MAPK, though empirical validation is needed .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves multi-step protocols with careful control of reaction conditions (e.g., temperature, pH, solvent selection). For example:

  • Step 1: Condensation of imidazole precursors with acetamide derivatives using DMF as a solvent and potassium carbonate as a base .
  • Step 2: Monitoring reaction progress via TLC/HPLC to ensure intermediate purity .
  • Step 3: Final purification via recrystallization or column chromatography .

Characterization Techniques:

TechniqueApplicationExample Data
¹H/¹³C NMR Confirm backbone structureδ 3.8 ppm (s, -OCH₃), δ 7.5 ppm (m, Ar-H)
Mass Spectrometry Verify molecular weightm/z 430.2 (M+1)
IR Spectroscopy Identify functional groups (e.g., C=O at 1667 cm⁻¹)

Basic: Which spectroscopic techniques are prioritized for purity assessment?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% required for pharmacological studies) .
  • Elemental Analysis: Validates empirical formula (e.g., C, H, N content within ±0.4% of theoretical values) .
  • Melting Point Analysis: Detects impurities via sharp melting ranges .

Advanced: How can computational methods predict reaction pathways for synthesis optimization?

Methodological Answer:

  • Quantum Chemical Calculations: Predict transition states and energy barriers for key steps (e.g., imidazole ring formation) .
  • Reaction Path Search Algorithms: Identify optimal conditions (e.g., solvent polarity, catalyst selection) using ICReDD’s integrated computational-experimental workflows .
  • Machine Learning: Analyze historical reaction data to prioritize high-yield routes .

Advanced: What strategies resolve contradictions in reported reaction yields?

Methodological Answer:

  • Reproducibility Checks: Standardize solvents (e.g., DMF vs. acetonitrile) and bases (K₂CO₃ vs. NaOH) across labs .
  • Side-Reaction Analysis: Use LC-MS to detect byproducts (e.g., oxidation of methoxy groups) .
  • Kinetic Studies: Compare activation energies under varying pH/temperature conditions .

Advanced: How do structural modifications influence bioactivity?

Methodological Answer:

  • Substituent Effects: Compare analogs (e.g., methoxy vs. nitro groups) via SAR studies:
Analog StructureKey ModificationBioactivity (IC₅₀)
4-MethoxyphenylEnhanced solubility12.5 µM (COX-2 inhibition)
4-ChlorophenylIncreased lipophilicity8.2 µM (Antimicrobial)
  • Mechanistic Probes: Use isotopic labeling (e.g., ¹⁴C-acetamide) to track metabolic pathways .

Advanced: How to design experiments for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Enzyme Assays: Test inhibition of cyclooxygenase (COX) isoforms via fluorometric kits .
  • Molecular Docking: Simulate binding interactions with COX-2 active site (e.g., AutoDock Vina) .
  • In Vivo Models: Assess anti-inflammatory activity in murine models with dose-response profiling .

Basic: What are critical storage conditions to maintain stability?

Methodological Answer:

  • Temperature: Store at -20°C in amber vials to prevent photodegradation .
  • Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .

Advanced: How to address solubility challenges in pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .
  • Prodrug Design: Introduce phosphate esters at the methoxy group for enhanced aqueous solubility .

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